[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid
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Overview
Description
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl, fluoro-phenyl, hydroxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as organometallic compounds and acids, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluoro-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Benzene derivatives: Contain aromatic rings and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .
Biological Activity
The compound [3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid , with CAS number 309270-57-3 , has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12FNO5
- Molecular Weight : 293.25 g/mol
- Structural Characteristics : The compound features a pyrrole ring substituted with an acetyl group and a fluorophenyl moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrrole derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. The presence of the fluorophenyl group contributes to enhanced interaction with cellular targets, leading to increased cytotoxicity.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies demonstrate that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Immunosuppressive Effects
Research has indicated that derivatives of this compound may possess immunosuppressive properties. For example, a related compound demonstrated the ability to inhibit antibody production in animal models, suggesting potential applications in autoimmune disorders and transplant medicine.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been suggested that the compound can trigger apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : The presence of specific functional groups allows for the inhibition of enzymes crucial for tumor growth and bacterial survival.
Study 1: Anticancer Activity
A study published in PubMed evaluated the effects of [3-Acetyl...] on A431 human epidermoid carcinoma cells. The results indicated a significant reduction in cell viability with an IC50 value of 7 µM, highlighting its potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 15 µg/mL and 20 µg/mL, respectively, demonstrating promising antibacterial properties.
Properties
IUPAC Name |
2-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5/c1-7(17)11-12(8-2-4-9(15)5-3-8)16(6-10(18)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPGSPZPVXHQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386649 |
Source
|
Record name | [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309270-57-3 |
Source
|
Record name | [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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